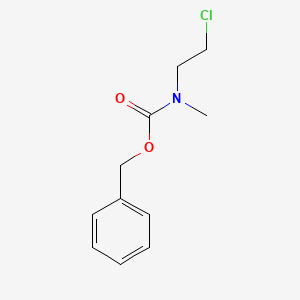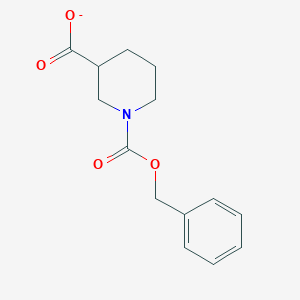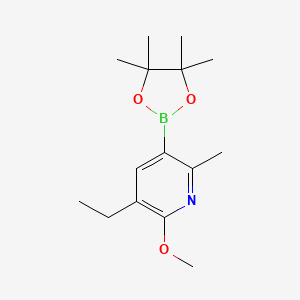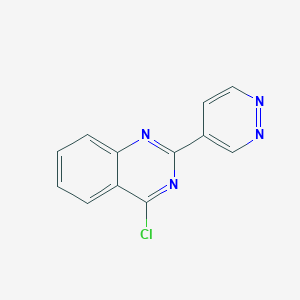
4-chloro-2-pyridazin-4-ylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-2-pyridazin-4-ylquinazoline is a heterocyclic compound that contains both quinazoline and pyridazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and pyridazinyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-pyridazin-4-ylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroquinazoline with pyridazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-chloro-2-pyridazin-4-ylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyridazinyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
4-chloro-2-pyridazin-4-ylquinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: Researchers study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 4-chloro-2-pyridazin-4-ylquinazoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the biological target being studied . The compound can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by targeting essential enzymes .
類似化合物との比較
Similar Compounds
2-Chloro-4-(pyridin-2-yl)quinazoline: Similar in structure but with a pyridinyl group instead of a pyridazinyl group.
4-Chloroquinazoline: Lacks the pyridazinyl group, making it less versatile in certain chemical reactions.
Pyridazinone Derivatives: These compounds share the pyridazine ring but differ in other structural aspects.
Uniqueness
4-chloro-2-pyridazin-4-ylquinazoline is unique due to the combination of the quinazoline and pyridazine rings, along with the presence of a chlorine atom. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H7ClN4 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC名 |
4-chloro-2-pyridazin-4-ylquinazoline |
InChI |
InChI=1S/C12H7ClN4/c13-11-9-3-1-2-4-10(9)16-12(17-11)8-5-6-14-15-7-8/h1-7H |
InChIキー |
LBHYJOVMTVIVHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=NC=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Tert-butyl-6-methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8572225.png)
![2-Chloro-1-[4-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-ethanone](/img/structure/B8572235.png)
![3-Fluoro-4-[(6-methylpyridin-3-yl)oxy]aniline](/img/structure/B8572245.png)

![[3-Methoxy-5-(3-methoxypropoxy)phenyl]methanol](/img/structure/B8572254.png)
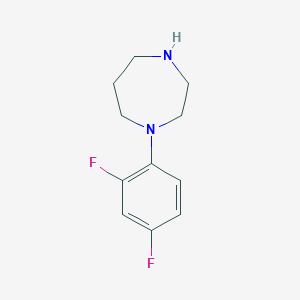
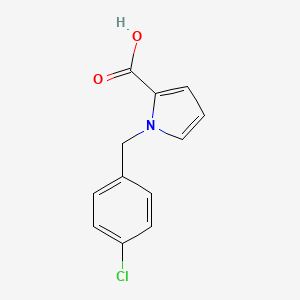
![[Trans-2-ethynylcyclopropyl]methanol](/img/structure/B8572276.png)
